

Spectroscopic Profile of 5-Methylthiophene-2-boronic acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Methylthiophene-2-boronic acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **5-Methylthiophene-2-boronic acid**, a valuable building block in organic synthesis and drug discovery. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Executive Summary

5-Methylthiophene-2-boronic acid is a heterocyclic organic compound frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. Accurate and thorough spectroscopic characterization is crucial for verifying its structure and purity. This guide consolidates the key spectroscopic data and methodologies to support researchers in their synthetic and analytical endeavors.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **5-Methylthiophene-2-boronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not explicitly found in search results	Thiophene-H		
Data not explicitly found in search results	Thiophene-H		
Data not explicitly found in search results	-CH ₃		
Data not explicitly found in search results	-B(OH) ₂		

Note: While a ¹H NMR spectrum image is available from some suppliers, the precise chemical shifts and coupling constants are not detailed in the provided search results.^[1] Commercial suppliers confirm that the proton NMR conforms to the expected structure.^{[2][3]}

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not explicitly found in search results	C-B
Data not explicitly found in search results	Thiophene-C
Data not explicitly found in search results	Thiophene-C
Data not explicitly found in search results	Thiophene-C
Data not explicitly found in search results	-CH ₃

Note: Specific ¹³C NMR data for **5-Methylthiophene-2-boronic acid** was not found in the search results. However, chemical shift databases can provide expected ranges for the carbon environments present in the molecule.^{[4][5][6][7][8]}

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm-1)	Intensity	Assignment
~3300-3600	Broad, Strong	O-H stretch (from B(OH)2, H-bonded)
~3100-3000	Medium	C-H stretch (aromatic)
~2950-2850	Medium	C-H stretch (aliphatic -CH3)
~1600-1450	Medium-Weak	C=C stretch (thiophene ring)
~1350-1300	Strong	B-O stretch
~1200-1000	Strong	C-O stretch
~850-800	Strong	C-H out-of-plane bend (thiophene)

Note: The specific FT-IR spectrum for **5-Methylthiophene-2-boronic acid** was not found. The data presented is based on characteristic absorption frequencies for thiophenes and boronic acids.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Interpretation
142	[M] ⁺ (Molecular Ion)
124	[M-H ₂ O] ⁺
97	[M-B(OH) ₂] ⁺ or [C ₅ H ₅ S] ⁺

Note: The mass spectrum for **5-Methylthiophene-2-boronic acid** was not explicitly found. The predicted fragmentation pattern is based on the molecular weight of the compound and common fragmentation pathways of boronic acids and thiophene derivatives.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are essential for reproducibility and accurate interpretation.

NMR Spectroscopy

Sample Preparation: A sample of **5-Methylthiophene-2-boronic acid** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

Instrumentation and Parameters:

- **Spectrometer:** A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- **¹H NMR:**
 - **Pulse Sequence:** Standard single-pulse sequence.
 - **Number of Scans:** 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.
 - **Relaxation Delay:** A relaxation delay of 1-2 seconds is used between scans.
- **¹³C NMR:**
 - **Pulse Sequence:** Proton-decoupled pulse sequence (e.g., zgpg30).
 - **Number of Scans:** A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
 - **Relaxation Delay:** A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quantitative analysis, especially for quaternary carbons.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid **5-Methylthiophene-2-boronic acid** is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Mode: Attenuated Total Reflectance (ATR).
- Spectral Range: Typically 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16 to 32 scans are co-added to obtain the final spectrum. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI): A dilute solution of **5-Methylthiophene-2-boronic acid** is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

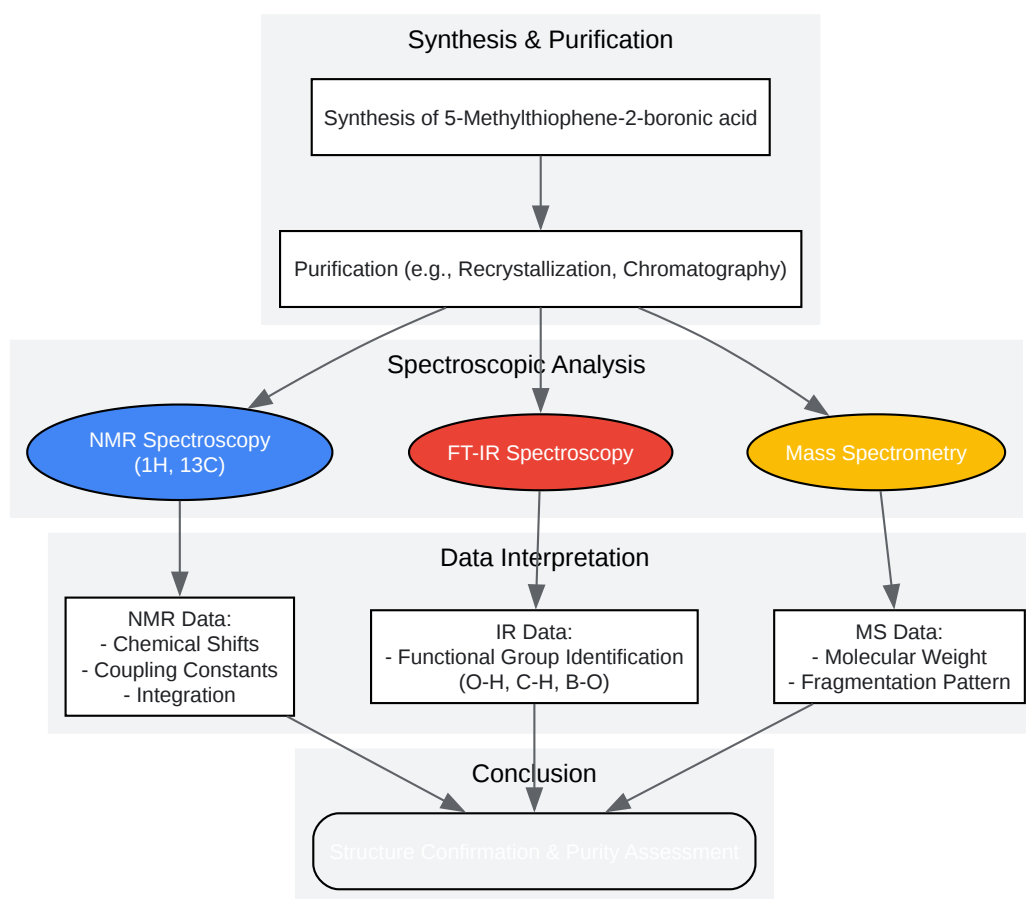
Instrumentation and Parameters:

- Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Both positive and negative ion modes can be used.
- Mass Range: A typical scan range would be from m/z 50 to 500.
- Fragmentation: Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation and aid in structural elucidation. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Data Interpretation and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for characterizing **5-Methylthiophene-2-boronic acid** using the spectroscopic techniques described.

Spectroscopic Analysis Workflow of 5-Methylthiophene-2-boronic acid



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Caption: Workflow for the spectroscopic characterization of **5-Methylthiophene-2-boronic acid**.

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References

- 1. 5-Methylthiophene-2-boronic acid(162607-20-7) ¹H NMR [m.chemicalbook.com]
- 2. 5-Methylthiophene-2-boronic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. 5-Methylthiophene-2-boronic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 13.13 Uses of ¹³C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. bhu.ac.in [bhu.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. researchgate.net [researchgate.net]
- 11. iosrjournals.org [iosrjournals.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uab.edu [uab.edu]
- 15. raco.cat [raco.cat]
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